molecular formula C16H20N2O2 B2897806 N-phenyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide CAS No. 1251565-77-1

N-phenyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide

Cat. No. B2897806
M. Wt: 272.348
InChI Key: PGHLWYYUUAUOIE-UHFFFAOYSA-N
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Description

“N-phenyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that piperidine derivatives are significant in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals2.



Synthesis Analysis

The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives2. However, specific synthesis details for “N-phenyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide” are not readily available.



Molecular Structure Analysis

The molecular structure of “N-phenyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide” is not explicitly mentioned in the search results. However, it’s known that piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state2.



Chemical Reactions Analysis

The chemical reactions involving “N-phenyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide” are not explicitly mentioned in the search results. However, the metabolism of similar compounds can generally involve reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-phenyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide” are not explicitly mentioned in the search results.


Scientific Research Applications

Inhibition of Soluble Epoxide Hydrolase

The discovery of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, derived from high-throughput screening, highlights the significance of the triazine heterocycle for high potency and selectivity. Phenyl group substitution has been noted for its role in reducing clearance and improving oral exposure. Such compounds, including specific analogs like 1-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]-N-{[[4-bromo-2-(trifluoromethoxy)]-phenyl]methyl}-4-piperidinecarboxamide, have been identified as useful tool compounds for in vivo investigation, demonstrating robust effects on serum biomarkers related to linoleic acid epoxide, thus indicating their potential application in studying disease models (Thalji et al., 2013).

Anti-Angiogenic and DNA Cleavage Studies

A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and characterized for their efficacy in inhibiting in vivo angiogenesis using the chick chorioallantoic membrane model. Their DNA cleavage abilities were also evaluated, showing significant anti-angiogenic and DNA cleavage activities. This suggests their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects, highlighting the critical role of substituents on the phenyl ring of the side chain in determining their potency (Kambappa et al., 2017).

Glycine Transporter 1 Inhibition

Research has led to the identification of 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a potent and orally available glycine transporter 1 inhibitor. This compound showcases a favorable pharmacokinetics profile and has demonstrated an increase in cerebrospinal fluid concentration of glycine in rats, indicating its potential application in central nervous system disorders (Yamamoto et al., 2016).

Microglia Imaging

PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R) with specific radiotracers such as [11C]CPPC highlights the potential for noninvasive imaging of reactive microglia and their role in neuroinflammation across various neuropsychiatric disorders. This approach offers insights into the immune environment of central nervous system malignancies and the monitoring of neuroinflammatory effects of immunotherapies, providing a valuable tool in the development of new therapeutics for neuroinflammation (Horti et al., 2019).

Safety And Hazards

The safety and hazards associated with “N-phenyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide” are not explicitly mentioned in the search results.


Future Directions

The future directions for “N-phenyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide” are not explicitly mentioned in the search results. However, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry2.


Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry expert.


properties

IUPAC Name

N-phenyl-4-(prop-2-ynoxymethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-2-12-20-13-14-8-10-18(11-9-14)16(19)17-15-6-4-3-5-7-15/h1,3-7,14H,8-13H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHLWYYUUAUOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC1CCN(CC1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide

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